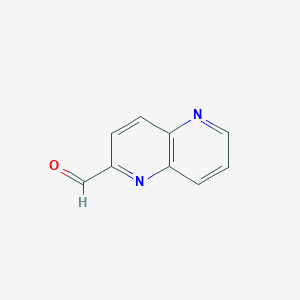

1,5-Naphthyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOITAWCYZQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468971 | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883864-92-4 | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,5-Naphthyridine-2-carbaldehyde: A Historical and Methodological Review

Abstract: This technical guide provides an in-depth exploration of the synthetic history and methodologies for producing 1,5-Naphthyridine-2-carbaldehyde, a pivotal building block in medicinal chemistry and materials science. The 1,5-naphthyridine core is a privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The 2-carbaldehyde derivative serves as a versatile synthetic handle, enabling extensive functionalization and the development of novel molecular entities. This document traces the historical synthesis of the core scaffold, focusing on the most robust and scientifically sound pathways to the target aldehyde, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The 1,5-Naphthyridine Scaffold: Significance and Properties

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered significant interest due to its prevalence in biologically active molecules and functional materials.[1] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for unique hydrogen bonding and metal coordination capabilities. These features are crucial for molecular recognition at biological targets. Consequently, the 1,5-naphthyridine core is a cornerstone in the development of therapeutics for cardiovascular and central nervous system diseases, as well as in the design of organic light-emitting diodes (OLEDs) and chemical sensors.[1] this compound is a particularly valuable intermediate, as the aldehyde group is readily converted into a vast array of other functional groups, providing a gateway to diverse chemical libraries.

Foundational Syntheses of the 1,5-Naphthyridine Core

The synthesis of this compound is most effectively approached in a two-stage process: first, the construction of a substituted 1,5-naphthyridine core, followed by the specific functionalization to introduce the aldehyde. The history of this scaffold's synthesis provides the foundation for modern methods.

Caption: High-level synthetic workflow for this compound.

The Historic Skraup Synthesis

The genesis of the 1,5-naphthyridine scaffold dates back to 1927, when Brobansky and Sucharda first adapted the classic Skraup quinoline synthesis to prepare the parent ring system from 3-aminopyridine.[1] The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, remain fundamental methods for constructing this bicyclic heterocycle.[2]

Causality and Mechanism: The reaction proceeds by heating an aminopyridine with glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent. The sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aminopyridine then undergoes a conjugate (Michael) addition with acrolein, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to yield the aromatic 1,5-naphthyridine ring. To synthesize the required 2-methyl precursor, glycerol is replaced with crotonaldehyde (or a precursor like acetaldehyde that forms it in situ).[1]

Caption: Conceptual pathway for the Skraup synthesis of the precursor.

While historically significant, the traditional Skraup reaction is notoriously vigorous and can suffer from low yields due to tar formation from the polymerization of acrolein.[3] Modern modifications often employ milder catalysts and oxidants, such as iodine or sodium m-nitrobenzenesulfonate, which can improve yields (45-50%) and reproducibility.[1]

The Versatile Friedländer Annulation

The Friedländer synthesis is arguably one of the most versatile and widely used methods for preparing substituted naphthyridines.[2] This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile). The reaction is typically catalyzed by an acid or a base. For the 1,5-naphthyridine system, this would involve a starting material like 3-aminopyridine-4-carbaldehyde. The choice of the methylene component directly dictates the substitution pattern on the newly formed ring.

The Key Transformation: Oxidation of the C2-Methyl Group

With a reliable route to 2-methyl-1,5-naphthyridine established, the final and most critical step is the selective oxidation of the methyl group to an aldehyde. The methyl group at the C2 position is activated by the adjacent electron-withdrawing ring nitrogen, making it susceptible to oxidation.

The Riley Oxidation with Selenium Dioxide (SeO₂)

The Riley oxidation, first reported in 1932, is the classic and most reliable method for this transformation.[4] Selenium dioxide (SeO₂) is a specific and effective reagent for oxidizing activated methyl and methylene groups to carbonyls.[5] The oxidation of various methylquinolines and picolines to their corresponding aldehydes and carboxylic acids using SeO₂ is well-documented, providing a strong precedent for its application to the 2-methyl-1,5-naphthyridine system.[3][5]

Causality and Mechanism: The mechanism is understood to proceed through an initial ene reaction between the enamine tautomer of the substrate and the electrophilic SeO₂. This is followed by a[1][6]-sigmatropic rearrangement to form an allylselenite ester intermediate. This intermediate then hydrolyzes and eliminates elemental selenium (a characteristic red precipitate) to yield the final aldehyde product.[4] The reaction is typically performed in a solvent like dioxane or acetic acid under reflux.

Caption: Mechanism of the Riley Oxidation for aldehyde synthesis.

Experimental Protocols

The following protocol is a representative, self-validating procedure for the synthesis of this compound from its methyl precursor, based on established methodologies for analogous heterocyclic systems.

Protocol: Selenium Dioxide Oxidation of 2-Methyl-1,5-naphthyridine

Materials:

-

2-Methyl-1,5-naphthyridine (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

1,4-Dioxane (solvent)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methyl-1,5-naphthyridine (1.0 eq) and 1,4-Dioxane (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add Selenium Dioxide (1.1 eq) to the solution. A small amount of water (approx. 0.5 mL per gram of SeO₂) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material. A black or red precipitate of elemental selenium will form as the reaction proceeds. The reaction is typically complete within 4-8 hours.

-

Work-up (Filtration): After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake thoroughly with Dichloromethane (DCM).

-

Extraction: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove any acidic byproducts (selenous acid) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a yellow or brown solid. Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Data Summary: Comparison of Core Synthetic Methods

| Feature | Skraup / Doebner-von Miller Synthesis | Friedländer Annulation |

| Starting Materials | 3-Aminopyridine, α,β-unsaturated aldehyde/ketone | o-Aminoaryl aldehyde/ketone, active methylene compound |

| Reaction Conditions | Harsh: Strong acid (H₂SO₄), high temp. (>100 °C) | Generally milder, base or acid-catalyzed, variable temp. |

| Advantages | Uses simple, readily available starting materials.[1] | High versatility, good yields, predictable regiochemistry.[2] |

| Disadvantages | Often low yields, vigorous reaction, tar formation.[3] | Requires pre-functionalized (and often less stable) starting materials. |

| Causality | Acid-catalyzed dehydration, Michael addition, and cyclization. | Base/acid-catalyzed condensation followed by cyclization. |

Conclusion

The synthesis of this compound is rooted in the classic methodologies of heterocyclic chemistry. While the Friedländer synthesis offers a versatile route to the core, the historical and practical Skraup-type reaction provides a direct pathway to the crucial 2-methyl-1,5-naphthyridine precursor from simple starting materials. The subsequent Riley oxidation using selenium dioxide stands as the most authoritative and reliable method for converting this precursor into the target aldehyde. This two-stage approach, combining classic ring-formation with a selective side-chain oxidation, represents a robust and validated strategy for accessing this important synthetic intermediate, paving the way for further discovery in drug development and materials science.

References

-

Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2473. Available at: [Link][1]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link][2]

-

Wikipedia. Riley oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link][4]

-

AdiChemistry. Selenium Dioxide (SeO2) - Riley oxidation. AdiChemistry. Available at: [Link][5]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University ESIRC. Available at: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspacep01.emporia.edu [dspacep01.emporia.edu]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 1,5-Naphthyridine Alkaloids for Pharmaceutical Research and Development

Abstract

The 1,5-naphthyridine core represents a significant scaffold in medicinal chemistry, with naturally occurring alkaloids demonstrating a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This guide provides an in-depth technical overview of the discovery, isolation, and characterization of this important class of compounds. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices, from the initial extraction from natural sources to purification and structural confirmation. Detailed, field-proven protocols, comparative data on extraction methodologies, and a thorough examination of spectroscopic techniques are presented to ensure a self-validating and authoritative resource.

Introduction: The Emergence of 1,5-Naphthyridines in Drug Discovery

The journey of 1,5-naphthyridines from chemical curiosities to potent therapeutic leads is a testament to the enduring value of natural product chemistry. The first synthesis of the parent 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis.[1] For decades, the focus remained largely on synthetic derivatives. However, the discovery of naturally occurring 1,5-naphthyridine alkaloids, primarily the canthin-6-one subclass, unveiled a new frontier for drug discovery.[2][3]

These alkaloids are predominantly found in terrestrial plants, particularly those of the Rutaceae and Simaroubaceae families, but have also been isolated from fungi.[2][3] Their diverse and potent biological activities have spurred significant interest in their isolation and development as pharmaceutical agents.[1] This guide will provide the technical framework for navigating the complex process of isolating these valuable compounds from their natural matrices.

Natural Sources and Biosynthesis of 1,5-Naphthyridine Alkaloids

The vast majority of naturally occurring 1,5-naphthyridine alkaloids are of the canthin-6-one type. A prime example is canthin-6-one itself, which has been isolated from various plant species, including those from the Rutaceae and Simaroubaceae families, as well as from certain fungi.[2][3] Other notable natural sources include plants like Ailanthus altissima (Tree of Heaven) and Eurycoma longifolia.[4][5]

The biosynthesis of canthin-6-one alkaloids has been shown to originate from the amino acid L-tryptophan.[2][6] Feeding experiments with 14C-labeled tryptophan in cell cultures of Ailanthus altissima confirmed its role as the primary precursor.[2] The biosynthetic pathway involves a series of enzymatic transformations, including cyclization and oxidation steps, to form the characteristic tetracyclic canthin-6-one core.

Caption: Simplified biosynthetic pathway of canthin-6-one from L-tryptophan.

A Framework for Isolation and Purification: From Crude Extract to Pure Alkaloid

The isolation of 1,5-naphthyridine alkaloids from natural sources is a multi-step process that requires a systematic approach to separate the target compounds from a complex mixture of other metabolites. The general workflow involves extraction, solvent partitioning, and chromatographic purification.

Caption: General workflow for the isolation and purification of 1,5-naphthyridine alkaloids.

Initial Extraction: Selecting the Optimal Method

The choice of extraction method is critical and can significantly impact the yield and purity of the isolated alkaloids. Both traditional and modern techniques have been employed, each with its own advantages and disadvantages.

A comparative study of different extraction methods for medicinal plant alkaloids revealed that modern techniques such as Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) offer higher yields and purity in a shorter time with reduced solvent consumption compared to traditional methods like maceration and Soxhlet extraction.[3]

| Extraction Method | Average Alkaloid Yield (%) | Average Purity (%) | Extraction Time | Solvent Consumption |

| Maceration | 1.19 | 71.3 | 24-48 hours | High |

| Soxhlet Extraction | 1.63 | 78.5 | 24-48 hours | High |

| Ultrasound-Assisted Extraction (UAE) | 2.06 | 86.7 | 30 minutes | Moderate |

| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 25 minutes | Low |

| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 20 minutes | Low |

| Data adapted from a comparative study on alkaloid extraction methods.[3] |

Expert Insight: While ASE and MAE offer superior performance, their requirement for specialized equipment may not be feasible for all laboratories. For initial screening and smaller-scale isolations, maceration with a suitable solvent system remains a robust and accessible method.

Experimental Protocol: Bioassay-Guided Isolation of Canthin-6-one from Ailanthus altissima

This protocol provides a detailed, step-by-step methodology for the isolation of canthin-6-one, a representative 1,5-naphthyridine alkaloid, from the stem and trunk bark of Ailanthus altissima. This approach utilizes bioassay-guided fractionation to target compounds with specific activity, in this case, antibacterial properties.[7]

Step 1: Extraction

-

Air-dry and grind the stem and trunk bark of Ailanthus altissima to a fine powder.

-

Macerate the powdered plant material with methanol at room temperature for 24 hours.

-

Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

Step 2: Solvent Partitioning

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Monitor the antibacterial activity of each fraction using a suitable bioassay (e.g., against Bacillus subtilis). The active compounds are expected to be in the less polar fractions.

Step 3: Chromatographic Purification

-

Subject the active fraction (e.g., the dichloromethane fraction) to flash column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light.

-

Combine fractions containing the target compound (canthin-6-one) based on their TLC profiles.

-

Perform further purification of the combined fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure canthin-6-one.[8]

Structural Elucidation: The Self-Validating System of Spectroscopic Analysis

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[7] Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to identify key structural features. For canthin-6-one N-oxide, a characteristic fragmentation is the loss of the N-oxide oxygen atom.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of all atoms in the molecule.

¹H and ¹³C NMR Data for Canthin-6-one:

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 139.8 | 8.78 (d, J = 5.2) |

| 3 | 122.8 | 8.23 (d, J = 5.2) |

| 4 | 131.0 | - |

| 4a | 124.5 | - |

| 5 | 117.4 | - |

| 6 | 159.7 | - |

| 6a | 136.4 | - |

| 7 | 129.1 | - |

| 8 | 130.4 | - |

| 9 | 125.8 | - |

| 10 | 116.5 | 6.96 (d, J = 9.76) |

| 10a | 132.2 | - |

| 11 | 146.0 | - |

| Note: Chemical shifts can vary slightly depending on the solvent used.[10] |

digraph "Spectroscopic Characterization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Pure_Compound [label="Isolated Pure Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS & MS/MS)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; Formula [label="Molecular Formula", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Definitive Structure", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pure_Compound -> MS; Pure_Compound -> NMR; MS -> Formula; {Formula, NMR} -> Structure; }

Caption: Logical workflow for the spectroscopic characterization of 1,5-naphthyridine alkaloids.

Conclusion and Future Directions

The discovery and isolation of 1,5-naphthyridine alkaloids from natural sources continue to be a vibrant and fruitful area of research. The potent and diverse biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutics. This guide has provided a comprehensive technical framework for the isolation and characterization of these valuable natural products. By understanding the principles behind extraction, purification, and structural elucidation, researchers can more efficiently and effectively tap into nature's vast chemical library. Future research will likely focus on the discovery of novel 1,5-naphthyridine alkaloids from underexplored biological sources, as well as the semi-synthesis of derivatives with improved pharmacological properties.

References

-

S. N. Mandle, A. B. Patil, and S. S. Salunke. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 02(03), 01-09. [Link]

-

T. T. T. Nguyen, et al. (2023). Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation. Analytical Methods, 15(10), 1308-1318. [Link]

-

C. Alonso, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3369. [Link]

-

H. M. Kim, et al. (2016). A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle. Molecules, 21(5), 642. [Link]

-

A. C. Spivey. (2014). Biosynthesis of Alkaloids. Imperial College London. [Link]

-

F. Soriano-Agatón, et al. (2005). Extraction, Hemisynthesis, and Synthesis of Canthin-6-one Analogues. Evaluation of Their Antifungal Activities. Journal of Natural Products, 68(11), 1581-1587. [Link]

-

S. S. M. Nazirah, et al. (2019). 1 H and 13 C-NMR spectral data of 9-methoxychanthin-6-one (1) (400, 100 MHz in CDCl 3 ). ResearchGate. [Link]

-

Y. Zhao, et al. (2024). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. Molecules, 29(7), 1546. [Link]

-

J. Liu, et al. (2016). Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities. Molecules, 21(4), 493. [Link]

-

A. Z. M. Badea, et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4333. [Link]

-

T. T. T. Nguyen, et al. (2003). Canthin-6-one and β-carboline alkaloids from Eurycoma harmandiana. Fitoterapia, 74(5), 483-487. [Link]

-

E. K. T. T. and Z. B. (2024). Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark. Molecules, 29(23), 5846. [Link]

-

L. A. Anderson, A. Harris, and J. D. Phillipson. (1983). Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures. Journal of Natural Products, 46(3), 374-378. [Link]

-

Y. Zhao, et al. (2024). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. National Center for Biotechnology Information. [Link]

Sources

- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aktpublication.com [aktpublication.com]

- 4. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 8. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,5-Naphthyridine-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Naphthyridine-2-carbaldehyde (CAS No. 883864-92-4). The information herein is curated for researchers, scientists, and professionals in drug development who are engaged with the synthesis and characterization of novel heterocyclic compounds. This document synthesizes available spectroscopic data and predictive analysis to serve as a practical reference.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,5-naphthyridine core functionalized with a carbaldehyde group at the 2-position. The naphthyridine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a reactive carbaldehyde moiety provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in medicinal chemistry and materials science.[2][3]

An unambiguous structural confirmation of this compound is paramount for its application in any research and development pipeline. This is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a complete and validated characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound is predicted to exhibit a distinct set of signals in the aromatic and aldehyde regions of the spectrum. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons of the naphthyridine core will display a complex splitting pattern, influenced by both the electron-withdrawing nature of the nitrogen atoms and the aldehyde substituent.

Based on established chemical shift principles and data from related 1,5-naphthyridine derivatives, the following table summarizes the predicted ¹H NMR spectral data.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-CHO | 9.7 - 10.0 | s | - |

| H-3 | 8.5 - 9.0 | d | ~8.5 |

| H-4 | 7.8 - 8.2 | d | ~8.5 |

| H-6 | 8.8 - 9.2 | dd | ~4.5, 1.5 |

| H-7 | 7.5 - 7.9 | dd | ~8.5, 4.5 |

| H-8 | 8.2 - 8.6 | dd | ~8.5, 1.5 |

Predicted data is based on general chemical shift values and analysis of similar structures.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.

The predicted ¹³C NMR spectral data, based on data from the parent 1,5-naphthyridine and substituent effects, is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-2 | 152 - 156 |

| C-3 | 122 - 126 |

| C-4 | 136 - 140 |

| C-4a | 121 - 125 |

| C-6 | 150 - 154 |

| C-7 | 123 - 127 |

| C-8 | 135 - 139 |

| C-8a | 148 - 152 |

Predicted data is based on general chemical shift values and analysis of similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group, the aromatic system, and the aldehyde C-H bond.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (carbonyl) stretch | 1690 - 1710 | Strong |

| Aldehyde C-H stretch | 2700 - 2800 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C and C=N stretch | 1450 - 1650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The monoisotopic mass of C₉H₆N₂O is 158.0480 Da.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, and the expected protonated molecule would be [M+H]⁺ with an m/z of 159.0553. Tandem mass spectrometry (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition: Introduce the sample into an ESI-equipped mass spectrometer. Acquire the full scan mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the protonated molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): Application to the synthesis of N-polyheterocycles and related alkaloids. Tetrahedron, 65(16), 2721-2750. [Link]

Sources

The Crystallographic Landscape of 1,5-Naphthyridine-2-carbaldehyde Derivatives: A Guide for Drug Discovery and Materials Science

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and supramolecular chemistry of derivatives of 1,5-Naphthyridine-2-carbaldehyde. Tailored for researchers, medicinal chemists, and materials scientists, this document elucidates the critical interplay between molecular architecture and solid-state packing, which underpins the rational design of novel therapeutic agents and functional organic materials.

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Heterocycle

The 1,5-naphthyridine motif, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and metal coordination, making it a "privileged scaffold" in drug design. Derivatives of 1,5-naphthyridine have demonstrated a wide spectrum of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The introduction of a carbaldehyde group at the 2-position provides a versatile synthetic handle for the elaboration of more complex molecular architectures, enabling the fine-tuning of their physicochemical and biological profiles.

Crystallographic studies of 1,5-naphthyridine derivatives have consistently revealed a near-planar geometry of the fused ring system.[2] This inherent planarity is a key determinant of the intermolecular interactions, such as π-π stacking, that govern the crystal packing and, consequently, the material's bulk properties.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, with the Skraup reaction and the Friedländer synthesis being among the most common.[1][3] The Skraup reaction, for instance, involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent to construct the second pyridine ring.[1]

The aldehyde functionality at the 2-position of the 1,5-naphthyridine ring is a versatile precursor for a wide array of derivatives. A particularly effective strategy for obtaining crystalline materials suitable for single-crystal X-ray diffraction is the formation of thiosemicarbazones. The thiosemicarbazide moiety readily condenses with the aldehyde to form a stable derivative, which often exhibits strong hydrogen bonding motifs that facilitate the growth of high-quality single crystals.

Experimental Protocol: Synthesis and Crystallization of this compound Thiosemicarbazone

This protocol is adapted from established procedures for analogous heterocyclic aldehydes.[4]

Step 1: Synthesis of this compound Thiosemicarbazone

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of ethanol.

-

Add a solution of 1.1 mmol of thiosemicarbazide in 20 mL of ethanol to the flask.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture with stirring for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

Step 2: Crystallization

-

Dissolve the crude this compound thiosemicarbazone in a minimal amount of hot dimethylformamide (DMF).

-

Allow the solution to cool slowly to room temperature.

-

Slow evaporation of the solvent over several days is expected to yield diffraction-quality single crystals.

Molecular and Crystal Structure Analysis

Molecular Geometry

The 1,5-naphthyridine core is expected to be essentially planar, a characteristic that has been confirmed in various derivatives.[2] The thiosemicarbazone side chain will also exhibit a degree of planarity due to resonance. The dihedral angle between the plane of the 1,5-naphthyridine ring system and the thiosemicarbazone moiety is anticipated to be small, similar to what is observed in pyridine-2-carbaldehyde thiosemicarbazone.[5]

Crystal Packing and Supramolecular Interactions

The crystal packing of this compound derivatives is expected to be dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. The thiosemicarbazone group provides both hydrogen bond donors (the amine and hydrazine N-H groups) and acceptors (the thione sulfur and the imine nitrogen), leading to the formation of robust supramolecular synthons.

Specifically, N-H···N and N-H···S hydrogen bonds are anticipated to link adjacent molecules, forming layers or chains.[5] Furthermore, the planar aromatic 1,5-naphthyridine rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Table 1: Postulated Crystallographic Data for this compound Thiosemicarbazone

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-100 (for monoclinic) |

| Z | 4 |

Table 2: Predicted Hydrogen Bond Geometry

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H···N | ~0.86 | ~2.2 | ~3.0 | ~160 |

| N-H···S | ~0.86 | ~2.5 | ~3.3 | ~155 |

Visualizing the Structures and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound Thiosemicarbazone.

Caption: Workflow for the synthesis, crystallization, and analysis.

Caption: Key intermolecular interactions in the crystal packing.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel crystalline materials with tailored properties. By leveraging the principles of crystal engineering, particularly through the formation of derivatives such as thiosemicarbazones, researchers can gain profound insights into the supramolecular organization of these systems. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for establishing structure-activity relationships in drug design and for the rational design of organic materials with specific electronic and photophysical properties. Future work should focus on the synthesis and crystallographic characterization of a broader range of this compound derivatives to expand our understanding of their solid-state behavior and to unlock their full potential in various scientific disciplines.

References

-

Vallejo, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Abbas, I. M., et al. (2019). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 24(19), 3569. [Link]

-

PubChem (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

-

PubChemLite (n.d.). This compound (C9H6N2O). Retrieved from [Link]

-

Song, L.-H., et al. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(3), o356. [Link]

-

Brown, S. B., & Dewar, M. J. S. (1978). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry, 43(7), 1331-1336. [Link]

-

ResearchGate (n.d.). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. Retrieved from [Link]

-

Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(3), 224-232. [Link]

-

Song, L.-H., et al. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E, E65, o356. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 883864-92-4 [smolecule.com]

- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Quantum Chemical Calculations on 1,5-Naphthyridine Systems

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of 1,5-naphthyridine systems. By integrating theoretical principles with practical computational workflows, this guide aims to empower researchers to leverage computational chemistry as a predictive tool in the design and development of novel 1,5-naphthyridine-based compounds. We will explore the causality behind the selection of computational methods, from geometry optimization using Density Functional Theory (DFT) to the prediction of electronic spectra with Time-Dependent DFT (TD-DFT), and delve into the interpretation of key molecular descriptors.

The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, an isomer of diazanaphthalene, is a cornerstone in the development of therapeutic agents and functional materials. Its derivatives have demonstrated a wide array of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties.[1] In the realm of materials science, the electron-accepting nature of the 1,5-naphthyridine core makes it a promising component for organic light-emitting diodes (OLEDs), sensors, and solar cells.[1] The reactivity of the 1,5-naphthyridine ring is nuanced, with similarities to quinoline, and is susceptible to electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions.[1] Understanding the intrinsic electronic properties of this scaffold is paramount to rationally designing molecules with desired functionalities. Quantum chemical calculations provide a powerful lens through which we can gain this understanding at the sub-molecular level.

Foundational Quantum Chemical Methods for 1,5-Naphthyridine Systems

A robust computational investigation of a 1,5-naphthyridine system begins with the selection of appropriate theoretical methods. The choice of methodology is not arbitrary; it is dictated by the specific properties of interest and the desired balance between computational cost and accuracy.

Geometry Optimization: The First Step to a Meaningful Calculation

Before any electronic properties can be reliably predicted, an accurate molecular geometry must be obtained. This is typically achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule.

Protocol 1: Ground State Geometry Optimization

-

Structure Building: Construct the 3D structure of the 1,5-naphthyridine derivative of interest using a molecular modeling software (e.g., GaussView, Avogadro).

-

Method Selection: Density Functional Theory (DFT) is the workhorse for geometry optimization of medium-sized organic molecules. The B3LYP hybrid functional is a popular and well-validated choice that balances accuracy and computational efficiency.

-

Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals. The Pople-style basis set, 6-311G(d,p), is a suitable starting point, providing a good compromise between flexibility and computational demand. For systems where diffuse functions are expected to be important (e.g., anions or excited states), a more flexible basis set like 6-311++G(d,p) may be employed.

-

Solvent Effects: To model a realistic chemical environment, it is often crucial to include the effect of a solvent. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that can be incorporated into the DFT calculation.

-

Execution and Verification: Run the geometry optimization calculation. A true energy minimum is confirmed by a frequency calculation, which should yield no imaginary frequencies.

Causality in Method Selection: The choice of the B3LYP functional is rooted in its proven track record for providing reliable geometries for a wide range of organic molecules. The 6-311G(d,p) basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.

Unraveling the Electronic Landscape of 1,5-Naphthyridine

With an optimized geometry in hand, we can proceed to investigate the electronic properties that govern the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis: A Window into Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these frontier orbitals provide invaluable insights into the molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are indicative of sites susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Fused Naphthyridine System

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.50 |

| ΔELUMO-HOMO | 3.75 |

| Data adapted from a DFT study on a related fused naphthyridine system for illustrative purposes.[2] |

Natural Bond Orbital (NBO) Analysis: Deconstructing Chemical Bonds

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization within the 1,5-naphthyridine ring system. The stabilization energy (E(2)) calculated from second-order perturbation theory within the NBO framework quantifies the strength of these interactions.

Predicting Spectroscopic Properties: Bridging Theory and Experiment

Quantum chemical calculations can be instrumental in interpreting and predicting various types of spectra.

Simulating UV-Vis Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Protocol 2: UV-Vis Spectrum Simulation

-

Optimized Geometry: Start with the ground-state optimized geometry obtained from the DFT calculation (Protocol 1).

-

TD-DFT Calculation: Perform a TD-DFT calculation using the same functional and basis set as the geometry optimization. The number of excited states to calculate should be sufficient to cover the spectral range of interest.

-

Solvent Effects: Include the same implicit solvent model used in the geometry optimization to account for solvatochromic shifts.

-

Spectrum Generation: The output of the TD-DFT calculation will provide the excitation energies (often in eV or nm) and oscillator strengths for each electronic transition. This data can be used to generate a simulated spectrum by fitting Gaussian or Lorentzian functions to each transition.

Causality in Application: By comparing the simulated spectrum with experimental data, one can confidently assign the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). This is crucial for understanding the photophysical properties of 1,5-naphthyridine derivatives designed for applications such as OLEDs.[1]

Vibrational Spectroscopy: A Fingerprint of Molecular Structure

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. A frequency calculation is a standard output of a geometry optimization and, as mentioned, is used to confirm that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be compared with experimental vibrational spectra to aid in the assignment of vibrational modes.

A Unified Computational Workflow

The following diagram illustrates a comprehensive workflow for the quantum chemical analysis of a 1,5-naphthyridine derivative.

Sources

A Technical Guide to the Theoretical UV/Vis and Electronic Circular Dichroism Spectra of 1,5-Naphthyridines: A Chiroptical Approach for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and practical aspects of Ultraviolet-Visible (UV/Vis) and Electronic Circular Dichroism (ECD) spectroscopy as applied to the stereochemical analysis of chiral 1,5-naphthyridine derivatives. As a class of nitrogen-containing heterocyclic compounds, 1,5-naphthyridines are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The precise three-dimensional arrangement of atoms (stereochemistry) in these molecules can dramatically influence their pharmacological and toxicological profiles, making the accurate determination of their absolute configuration a critical step in the drug discovery and development pipeline.

The Significance of 1,5-Naphthyridines and the Imperative of Stereochemical Elucidation

The 1,5-naphthyridine scaffold, a fusion of two pyridine rings, serves as a versatile pharmacophore in the design of novel therapeutic agents.[1] The biological activity of these compounds is intimately linked to their interaction with chiral biological targets such as enzymes and receptors. Consequently, enantiomers of a chiral 1,5-naphthyridine can exhibit markedly different, and sometimes opposing, physiological effects. This underscores the necessity for robust analytical methods to unambiguously determine the absolute configuration of these molecules.

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, has emerged as a powerful, non-destructive technique for this purpose.[2] When coupled with quantum-mechanical calculations, ECD spectroscopy provides a reliable method for assigning the absolute configuration of chiral molecules in solution, even when single crystals for X-ray crystallography are unavailable.

Foundational Principles of UV/Vis and ECD Spectroscopy

UV/Vis Spectroscopy arises from electronic transitions within a molecule upon absorption of ultraviolet or visible light. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the types of chromophores present in the molecule. For 1,5-naphthyridine derivatives, the aromatic system gives rise to characteristic π → π* transitions.

ECD Spectroscopy is a chiroptical technique that provides information about the three-dimensional structure of chiral molecules.[2] An ECD spectrum is a plot of the difference in absorbance of left (AL) and right (AR) circularly polarized light (ΔA = AL - AR) as a function of wavelength. The resulting positive or negative bands, known as Cotton effects, are highly sensitive to the stereochemistry of the molecule. Enantiomers of a chiral compound produce mirror-image ECD spectra, a principle that forms the basis of their differentiation.[2]

The Synergy of Theory and Experiment: A Self-Validating System

The modern approach to absolute configuration determination relies on a synergistic interplay between experimental ECD measurements and theoretical calculations, most commonly employing Time-Dependent Density Functional Theory (TD-DFT). This combined approach forms a self-validating system where the correlation between the calculated and experimental spectra provides a high degree of confidence in the stereochemical assignment.

The Computational Workflow: From Structure to Spectrum

The theoretical prediction of UV/Vis and ECD spectra is a multi-step process that requires careful consideration of molecular conformation and the appropriate level of theory.

Figure 1: A generalized workflow for the computational prediction of ECD spectra.

Step-by-Step Computational Protocol:

-

Conformational Analysis: For flexible molecules, a thorough conformational search is the critical first step. This can be performed using molecular mechanics methods (e.g., MMFF94) or semi-empirical methods to identify low-energy conformers. The goal is to locate all conformers that are significantly populated at the experimental temperature.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step provides accurate three-dimensional structures and relative energies of the conformers.

-

TD-DFT Calculation: With the optimized geometries, single-point TD-DFT calculations are performed for each conformer to obtain the excitation energies, oscillator strengths (for UV/Vis), and rotatory strengths (for ECD). The choice of functional and basis set for the TD-DFT calculation can significantly impact the accuracy of the results. Functionals like B3LYP or CAM-B3LYP with basis sets including diffuse and polarization functions (e.g., 6-311++G(d,p)) are commonly used.

-

Spectral Simulation: The calculated excitation energies and rotatory strengths are then used to simulate the ECD spectrum for each conformer. This is typically done by applying a Gaussian or Lorentzian band shape to each electronic transition.

-

Boltzmann Averaging: The final theoretical ECD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers based on their relative free energies.

Experimental Protocol: Ensuring High-Quality Data

The reliability of the comparison between theoretical and experimental spectra hinges on the quality of the experimental data.

Step-by-Step Experimental Protocol:

-

Sample Preparation: The chiral 1,5-naphthyridine derivative is dissolved in a suitable solvent that is transparent in the wavelength range of interest. Spectroscopic grade solvents are essential to minimize interference. The concentration should be optimized to yield a good signal-to-noise ratio without causing aggregation.

-

UV/Vis Spectrum Acquisition: A UV/Vis spectrum is recorded to determine the absorption maxima and to ensure that the sample concentration is appropriate for the ECD measurement.

-

ECD Spectrum Acquisition: The ECD spectrum is recorded using a calibrated circular dichroism spectrometer. It is crucial to record the spectrum of the solvent (baseline) and subtract it from the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: The raw data (in millidegrees) is converted to molar circular dichroism (Δε), which is the standard unit for reporting ECD data.

Interpreting the Results: A Comparative Analysis

The absolute configuration is assigned by comparing the experimental ECD spectrum with the theoretically calculated spectra for both enantiomers. A good match in terms of the signs, positions, and relative intensities of the Cotton effects provides a confident assignment.

| Parameter | Theoretical Spectrum | Experimental Spectrum |

| Wavelength (λ) | Calculated excitation energies | Measured peak positions |

| Intensity (Δε) | Calculated rotatory strengths | Measured molar circular dichroism |

| Band Shape | Simulated using Gaussian/Lorentzian functions | Observed spectral features |

Table 1: Key parameters for the comparison of theoretical and experimental ECD spectra.

It is important to note that TD-DFT calculations may have systematic errors in the prediction of excitation energies. Therefore, a small uniform shift of the calculated spectrum along the wavelength axis is often necessary to achieve the best alignment with the experimental data.

Factors Influencing UV/Vis and ECD Spectra

Several factors can influence the chiroptical properties of 1,5-naphthyridine derivatives, and understanding these is crucial for accurate spectral interpretation.

The Role of Substituents

The nature and position of substituents on the 1,5-naphthyridine core can significantly alter the electronic transitions and, consequently, the UV/Vis and ECD spectra. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. Chiral substituents, or substituents that induce a chiral twist in the naphthyridine scaffold, are the source of the observed ECD signal.

Solvent Effects

The polarity of the solvent can influence the conformational equilibrium of flexible molecules and can also affect the energies of the ground and excited states through solute-solvent interactions.[3] Therefore, it is essential to perform the theoretical calculations using a solvent model (e.g., the Polarizable Continuum Model, PCM) that matches the experimental conditions.

The Impact of Vibronic Coupling

For some molecules, especially those with rigid chromophores, the coupling between electronic and vibrational transitions (vibronic coupling) can significantly influence the shape of the ECD spectrum.[4] While standard TD-DFT calculations do not explicitly account for vibronic effects, more advanced computational methods can be employed for a more accurate simulation of the spectral band shapes when necessary.

Application in Drug Development: A Case Study Perspective

Hypothetical Case Study: Absolute Configuration of a Novel Chiral 1,5-Naphthyridine-based Kinase Inhibitor

A novel, enantiomerically pure 1,5-naphthyridine derivative with potent kinase inhibitory activity is synthesized. To support its progression as a drug candidate, the absolute configuration must be unequivocally determined.

Figure 2: Integration of chiroptical analysis in the drug development workflow for chiral 1,5-naphthyridines.

-

Experimental Analysis: The experimental UV/Vis and ECD spectra of the compound are recorded in methanol. The UV/Vis spectrum shows characteristic absorptions for the naphthyridine chromophore, while the ECD spectrum exhibits distinct positive and negative Cotton effects.

-

Computational Analysis: A computational study is initiated. A conformational search reveals three low-energy conformers. These are optimized using DFT at the B3LYP/6-31G(d) level. TD-DFT calculations (CAM-B3LYP/6-311++G(d,p) with PCM for methanol) are then performed for both the (R) and (S) enantiomers of each conformer.

-

Results and Assignment: The Boltzmann-averaged theoretical ECD spectrum for the (R)-enantiomer shows a positive Cotton effect at a longer wavelength and a negative one at a shorter wavelength, which is a mirror image of the calculated spectrum for the (S)-enantiomer. The calculated spectrum for the (S)-enantiomer shows an excellent qualitative agreement with the experimental spectrum.

Conclusion

The combination of experimental ECD spectroscopy and theoretical TD-DFT calculations provides a powerful and reliable platform for the stereochemical elucidation of chiral 1,5-naphthyridine derivatives. This in-depth technical guide has outlined the core principles, detailed the necessary experimental and computational protocols, and highlighted the critical factors that influence the chiroptical properties of these important pharmaceutical scaffolds. By integrating these techniques into the drug discovery and development workflow, researchers can confidently determine the absolute configuration of their lead compounds, thereby accelerating the journey from a promising molecule to a potential therapeutic.

References

-

Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3288. [Link]

-

Berova, N., et al. (2012). Application of Electronic Circular Dichroism in Configurational and Conformational Analysis of Organic Compounds. In Comprehensive Chiroptical Spectroscopy (pp. 231-275). John Wiley & Sons, Inc. [Link]

-

Polavarapu, P. L. (2002). Computational approach for the determination of absolute configuration. Chirality, 14(10), 769-781. [Link]

-

Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. [Link]

-

Superchi, S., et al. (2011). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 16(6), 4952-4981. [Link]

-

Santoro, F., et al. (2008). Vibronic Coupling Explains the Different Shape of Electronic Circular Dichroism and of Circularly Polarized Luminescence Spectra of Hexahelicenes. The Journal of Chemical Physics, 128(22), 224310. [Link]

-

Mennucci, B., & Tomasi, J. (1997). Continuum solvation models: A new approach to the problem of solute’s charge distribution and cavity boundaries. The Journal of Chemical Physics, 106(12), 5151-5158. [Link]

-

Alonso, R., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 335-343. [Link]

-

Figadère, B., & Franck, X. (2009). Natural products as sources of new drugs over the last 25 years. Expert Opinion on Therapeutic Patents, 19(3), 335-351. [Link]

-

Rauk, A. (2009). VCD, a sensitive probe of solution-phase molecular structure. Chemical Society Reviews, 38(10), 2928-2947. [Link]

-

Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

-

Autschbach, J. (2009). The calculation of NMR parameters in transition metal complexes. Coordination Chemistry Reviews, 253(5-6), 615-627. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. [Link]

-

O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A TD-DFT Study for the Excited State Calculations of Microhydration of N-Acetyl-Phenylalaninylamide (NAPA) [scirp.org]

- 4. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Duality of Reactivity: An In-depth Technical Guide to the Electrophilicity and Nucleophilicity of 1,5-Naphthyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique electronic architecture, arising from the fusion of two pyridine rings and the presence of an electron-withdrawing aldehyde group, imparts a dualistic reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, offering insights into its reaction mechanisms, potential applications, and the scientific rationale behind its synthetic transformations. We will explore the electronic landscape of the molecule, predict its reactivity through an understanding of its frontier molecular orbitals, and provide practical guidance on its manipulation in a laboratory setting.

Introduction: The Strategic Importance of this compound

The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, appearing in a wide array of biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a carbaldehyde group at the 2-position of this scaffold creates a versatile synthetic handle, allowing for a diverse range of chemical modifications.[1] This functionalization, however, also profoundly influences the electronic distribution within the aromatic system, modulating its inherent electrophilic and nucleophilic properties. A thorough understanding of this interplay is paramount for the rational design of novel therapeutics and functional materials. This guide will serve as a detailed exploration of the chemical personality of this compound, providing the foundational knowledge necessary for its strategic application in research and development.

The Electronic Landscape: Unveiling the Sites of Reactivity

The reactivity of this compound is dictated by the distribution of electron density across its molecular framework. The presence of two nitrogen atoms within the bicyclic aromatic system leads to a general state of electron deficiency, making the naphthyridine core inherently electrophilic. This effect is further amplified by the strong electron-withdrawing nature of the 2-carbaldehyde substituent.

The Electron-Withdrawing Influence of the Aldehyde Group

The carbonyl group of the aldehyde acts as a potent resonance and inductive electron-withdrawing group. This electronic pull significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack.[1] Consequently, the carbon atoms of the naphthyridine ring, particularly those in proximity to the nitrogen atoms and the aldehyde, become more electrophilic.

Nucleophilic Character of the Nitrogen Lone Pairs

Conversely, the lone pairs of electrons on the two nitrogen atoms (N1 and N5) represent centers of nucleophilicity. These lone pairs can participate in reactions with electrophiles, such as protonation, alkylation, and coordination to metal centers. The relative nucleophilicity of these two nitrogen atoms can be influenced by steric and electronic factors.

A Deeper Dive: Frontier Molecular Orbital (FMO) Theory

A more nuanced understanding of the molecule's reactivity can be gleaned from Frontier Molecular Orbital (FMO) theory.

-

The Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to act as a nucleophile. In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs.

-

The Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy empty orbital and is indicative of a molecule's capacity to act as an electrophile. The electron-withdrawing aldehyde group is anticipated to significantly lower the energy of the LUMO and increase its coefficient on the carbonyl carbon and specific carbons of the naphthyridine ring.[1]

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[3] The presence of the aldehyde group is expected to reduce the HOMO-LUMO gap of the parent 1,5-naphthyridine, rendering the carbaldehyde derivative more reactive.[1]

Figure 2: The primary pathways for nucleophilic attack on this compound.

Nucleophilic Reactivity: The Role of the Nitrogen Lone Pairs

The nitrogen atoms of the 1,5-naphthyridine ring provide sites of nucleophilicity, enabling reactions with a variety of electrophiles.

N-Alkylation and N-Acylation

The lone pairs on the nitrogen atoms can readily react with alkyl halides or acyl halides to form the corresponding N-alkylated or N-acylated naphthyridinium salts. [2]This transformation can be used to modulate the solubility and biological activity of the parent compound.

Coordination Chemistry

The nitrogen atoms act as excellent ligands for a variety of metal ions. This property has been exploited in the development of metal-based catalysts and functional materials. The coordination of a metal to the 1,5-naphthyridine core can also influence the reactivity of the ring system.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how the electrophilic and nucleophilic nature of this compound can be exploited in a laboratory setting. These are intended as a starting point, and optimization may be necessary for specific substrates and desired outcomes.

Protocol for Nucleophilic Addition to the Carbonyl Group: The Wittig Reaction

Objective: To synthesize a 2-vinyl-1,5-naphthyridine derivative via a Wittig reaction, demonstrating the electrophilicity of the carbonyl carbon.

Materials:

-

This compound

-

A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-butyllithium) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: Dissolve this compound in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Figure 3: A streamlined workflow for the Wittig reaction of this compound.

Protocol for N-Alkylation: Demonstrating Nitrogen Nucleophilicity

Objective: To synthesize a 1-alkyl-1,5-naphthyridin-2-carbaldehyde derivative, showcasing the nucleophilicity of the nitrogen atom.

Materials:

-

This compound

-

An alkylating agent (e.g., methyl iodide or ethyl bromide)

-

A suitable solvent (e.g., acetonitrile or DMF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the alkylating agent to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Summary and Future Outlook

This compound presents a fascinating case study in the dualistic nature of chemical reactivity. Its electrophilic character, centered on the electron-deficient aromatic ring and the carbonyl carbon, makes it a valuable substrate for nucleophilic additions and substitutions. Simultaneously, its nucleophilic nitrogen atoms provide avenues for derivatization through reactions with electrophiles. This intricate electronic profile, summarized in the table below, underscores its potential as a versatile building block in the synthesis of complex molecules.

| Feature | Description | Implication for Reactivity |

| Electrophilic Sites | C2, C4, C6 of the naphthyridine ring; Carbonyl carbon | Susceptible to nucleophilic attack |

| Nucleophilic Sites | N1 and N5 lone pairs | Reactive towards electrophiles (alkylation, acylation, protonation) |

| Key Substituent | 2-Carbaldehyde group | Electron-withdrawing, activates the ring to nucleophilic attack |

| Reactivity Modulation | N-Oxidation | Enhances the electrophilicity of the naphthyridine ring |

Future research will undoubtedly continue to uncover the rich and varied chemistry of this compound. A deeper understanding of its reactivity, guided by both experimental and computational studies, will pave the way for the development of novel pharmaceuticals and advanced materials with tailored properties. The strategic manipulation of its electrophilic and nucleophilic centers will remain a key focus for synthetic chemists in the years to come.

References

-

Vallejo, M. A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183. [Link]

-

PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

-

Al-Buraky, A. A., & Al-Ghamdi, A. M. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry, 2019, 8564192. [Link]

-

Chem LibreTexts. (2023). Frontier Molecular Orbital (FMO) Theory. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of 1,5-Naphthyridine-2-carbaldehyde

Introduction: The Strategic Importance of 1,5-Naphthyridine-2-carbaldehyde in Medicinal Chemistry